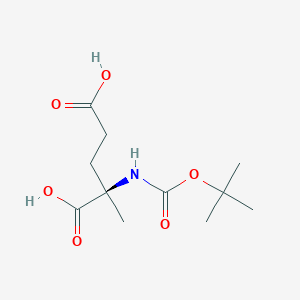
Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-OH is a synthetic peptide composed of eight amino acids: arginine, cysteine, glycine, valine, proline, and asparagine. This peptide sequence is designed to mimic certain biological functions and is often used in scientific research for its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps like HPLC.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and interaction with extracellular matrix components.
Medicine: Explored for potential therapeutic applications, including drug delivery and tissue engineering.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-OH involves its interaction with specific molecular targets. The peptide can bind to cell surface receptors or extracellular matrix proteins, influencing cellular processes like adhesion, migration, and differentiation. The cysteine residue plays a crucial role in forming disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-NH2: Similar structure but with an amide group at the C-terminus.
Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-OCH3: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
Ac-DL-Arg-DL-Cys-Gly-DL-Val-DL-Pro-DL-Asn-OH is unique due to its specific sequence and the presence of both D- and L-amino acids, which can influence its stability and interaction with biological targets. The acetyl group at the N-terminus and the free carboxyl group at the C-terminus also contribute to its distinct properties.
This peptide’s versatility and unique characteristics make it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C27H46N10O9S |
|---|---|
Molecular Weight |
686.8 g/mol |
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C27H46N10O9S/c1-13(2)21(25(44)37-9-5-7-18(37)24(43)34-16(26(45)46)10-19(28)39)36-20(40)11-32-22(41)17(12-47)35-23(42)15(33-14(3)38)6-4-8-31-27(29)30/h13,15-18,21,47H,4-12H2,1-3H3,(H2,28,39)(H,32,41)(H,33,38)(H,34,43)(H,35,42)(H,36,40)(H,45,46)(H4,29,30,31) |
InChI Key |
ZXUWPKKFLLKPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13393871.png)

![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)




![sodium;6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13393918.png)

![[3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13393926.png)


![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B13393942.png)
![but-2-enedioic acid;N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13393948.png)
